molecular formula C10H8Cl2O2 B1528922 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid CAS No. 103753-79-3

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid

Cat. No.: B1528922
CAS No.: 103753-79-3
M. Wt: 231.07 g/mol
InChI Key: XRMKFXAALTTWIR-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylprop-2-enoic acid moiety. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid typically involves the use of 2,6-dichlorotoluene as a starting material. The process includes a catalytic reaction facilitated by a complex catalyst formed by a transition metal and a ligand. Palladium chloride is often used as the transition metal catalyst precursor, with tert-butyl peroxy ether as the oxidant and Xantphos as the ligand . The reaction proceeds in the presence of an alcohol, leading to the formation of 2,6-dichlorophenylacetic acid, which is then hydrolyzed and acidified to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichlorophenyl group contributes to its stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMKFXAALTTWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=CC=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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